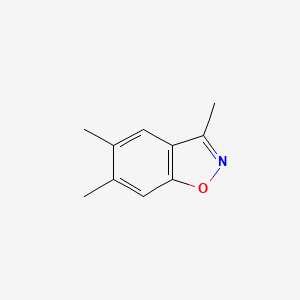
1,2-Benzisoxazole, 3,5,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisoxazole, 3,5,6-trimethyl- is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Benzisoxazole, 3,5,6-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzisoxazole, 3,5,6-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1. Antimicrobial Activity
Research has demonstrated that derivatives of 1,2-benzisoxazole exhibit significant antimicrobial properties. For instance, studies have shown that various synthesized benzisoxazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. A notable study indicated that certain analogs displayed minimum inhibitory concentrations (MICs) as low as 44.8 μM against Geotrichum candidum .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound A | E. coli | 0.19 |
| Compound B | S. aureus | 0.39 |
| Compound C | Klebsiella pneumoniae | 0.10 |
2. Anticancer Properties
1,2-Benzisoxazole derivatives have been explored for their anticancer activities. For instance, a study found that specific compounds showed promising results against various cancer cell lines. The effectiveness of these compounds often correlates with their structural modifications .
Agricultural Applications
1,2-Benzisoxazole derivatives are also being investigated for their role as agricultural chemicals. Their biological activities suggest potential use as fungicides or herbicides due to their ability to interact with plant pathogens or pests .
Materials Science
The unique properties of 1,2-benzisoxazole make it a candidate for developing advanced materials. Its incorporation into polymers can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
In a study published in the International Journal of Pharmaceutical Sciences and Research, researchers synthesized several benzisoxazole derivatives and evaluated their antimicrobial activities against multiple pathogens including Staphylococcus aureus and Escherichia coli. The findings revealed that certain compounds exhibited superior activity compared to standard antibiotics .
Case Study 2: Anticancer Activity Assessment
Another research effort focused on the synthesis of benzisoxazole derivatives aimed at targeting specific cancer pathways. The study demonstrated that modifications in the compound structure significantly influenced its cytotoxic effects on cancer cells .
Análisis De Reacciones Químicas
Reaction Conditions
| Component | Details |
|---|---|
| Catalyst | BF₃·Et₂O (10 mol%) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 45°C (reflux) |
| Reaction Time | 48 hours |
| Substrate Ratio | Nitrosoarene : Glyoxylate Ester = 2:1 |
Mechanism :
-
Umpolung Addition : BF₃·Et₂O polarizes the glyoxylate ester, enabling nucleophilic attack by the nitrosoarene’s oxygen .
-
Friedel–Crafts Cyclization : The intermediate undergoes intramolecular electrophilic aromatic substitution (EAS) to form the benzisoxazole core .
Key Evidence :
-
¹⁸O-Labeling Studies confirmed the nitrosoarene oxygen is incorporated into the isoxazole ring .
-
Intermediate 11 (a Boc-protected adduct) was isolated and transformed into the product under acidic conditions, validating the pathway .
Thermal Rearrangement
Heating 1,2-benzisoxazole derivatives generates vinylogous nitrene intermediates , which rearrange to form fused polycyclic compounds.
Example Reaction
1,2-BenzisoxazoleΔVinylogous Nitrene→Polycyclic Product
Applications :
-
Used to synthesize bioactive alkaloid analogs.
Bamberger Rearrangement
Under acidic conditions, intermediates like 13 undergo rearrangement to 4-aminophenol (20% yield) instead of cyclizing to benzisoxazoles .
| Condition | Outcome | Yield |
|---|---|---|
| Trifluoroacetic Acid | 4-Aminophenol + Benzoic Acid | 20% |
Mitigation : Use non-acidic Lewis acids (e.g., BF₃·Et₂O) to favor cyclization over rearrangement .
Functionalization Reactions
The methyl groups at positions 3, 5, and 6 enable further derivatization:
Halogenation
-
Bromination : Electrophilic substitution at activated positions yields mono-/polybrominated analogs.
-
Chlorination : Similar reactivity observed with Cl₂/FeCl₃.
Oxidation
-
Methyl groups oxidize to carboxylic acids using KMnO₄/H₂SO₄, enhancing water solubility for pharmaceutical applications.
Biological Activity Modulation
The trimethyl groups enhance lipophilicity , improving blood-brain barrier penetration. This property is exploited in CNS-targeted drug candidates .
Propiedades
Número CAS |
65685-52-1 |
|---|---|
Fórmula molecular |
C10H11NO |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
3,5,6-trimethyl-1,2-benzoxazole |
InChI |
InChI=1S/C10H11NO/c1-6-4-9-8(3)11-12-10(9)5-7(6)2/h4-5H,1-3H3 |
Clave InChI |
SDBCKBMXHBYHHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)ON=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















